molecular formula C11H15NO4 B6630689 N-[4-(hydroxymethyl)oxan-4-yl]furan-3-carboxamide

N-[4-(hydroxymethyl)oxan-4-yl]furan-3-carboxamide

Cat. No. B6630689
M. Wt: 225.24 g/mol
InChI Key: URFCBGQPCFKZPM-UHFFFAOYSA-N
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Description

N-[4-(hydroxymethyl)oxan-4-yl]furan-3-carboxamide, commonly known as Furafylline, is a synthetic compound that belongs to the class of xanthine derivatives. It is a potent and selective inhibitor of cytochrome P450 1A2 (CYP1A2), an enzyme that plays a crucial role in the metabolism of many drugs and xenobiotics in humans. Furafylline has been extensively studied for its potential use as a research tool in various scientific fields, including pharmacology, toxicology, and drug development.

Mechanism of Action

Furafylline selectively inhibits N-[4-(hydroxymethyl)oxan-4-yl]furan-3-carboxamide by binding to its active site and blocking the metabolism of its substrates. N-[4-(hydroxymethyl)oxan-4-yl]furan-3-carboxamide is involved in the metabolism of many drugs, including caffeine, theophylline, and clozapine. Inhibition of N-[4-(hydroxymethyl)oxan-4-yl]furan-3-carboxamide can lead to increased plasma concentrations of these drugs, resulting in altered pharmacokinetics and potential adverse effects.
Biochemical and Physiological Effects:
Furafylline has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. Moreover, it has been shown to modulate the activity of various enzymes and signaling pathways involved in cellular metabolism and homeostasis.

Advantages and Limitations for Lab Experiments

Furafylline has several advantages as a research tool, including its high selectivity for N-[4-(hydroxymethyl)oxan-4-yl]furan-3-carboxamide, its well-characterized mechanism of action, and its availability as a commercial product. However, it also has some limitations, such as its potential for off-target effects, its low solubility in water, and its potential for inducing drug-drug interactions.

Future Directions

There are several future directions for the use of furafylline in scientific research. One potential direction is the development of more selective and potent N-[4-(hydroxymethyl)oxan-4-yl]furan-3-carboxamide inhibitors for use in drug development and personalized medicine. Another direction is the investigation of the role of N-[4-(hydroxymethyl)oxan-4-yl]furan-3-carboxamide in the metabolism and toxicity of environmental pollutants and endogenous compounds. Moreover, furafylline may have potential as a therapeutic agent for various diseases, such as cancer and inflammation, and further studies are needed to explore its clinical potential.

Synthesis Methods

Furafylline can be synthesized using different methods, including chemical synthesis and biotransformation. The most common chemical synthesis method involves the reaction of 3-furoic acid with 4-(hydroxymethyl)oxan-4-ol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired compound. Biotransformation of the natural product theophylline, a xanthine derivative, by microbial cultures is another method for producing furafylline.

Scientific Research Applications

Furafylline has been extensively used as a research tool in various scientific fields due to its selective inhibition of N-[4-(hydroxymethyl)oxan-4-yl]furan-3-carboxamide. It has been used to study the metabolism and pharmacokinetics of many drugs, including caffeine, theophylline, and clozapine. Furafylline has also been used to investigate the role of N-[4-(hydroxymethyl)oxan-4-yl]furan-3-carboxamide in drug-drug interactions and drug-induced toxicity. Moreover, it has been used to evaluate the potential of N-[4-(hydroxymethyl)oxan-4-yl]furan-3-carboxamide inhibitors as a therapeutic strategy for various diseases, such as cancer and inflammation.

properties

IUPAC Name

N-[4-(hydroxymethyl)oxan-4-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c13-8-11(2-5-15-6-3-11)12-10(14)9-1-4-16-7-9/h1,4,7,13H,2-3,5-6,8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFCBGQPCFKZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)NC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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